2-amino-N-(2-ethylphenyl)benzamide

Lipophilicity Drug-likeness ADME optimization

Researchers optimizing dual Bcr-Abl/HDAC inhibitors often encounter scaffold-level supply gaps that delay SAR campaigns. 2-Amino-N-(2-ethylphenyl)benzamide resolves this bottleneck as a pre-optimized 2-aminobenzanilide building block with a critical ortho-ethyl motif for ATP-pocket complementarity and a free 2-amino group for HDAC zinc-chelation. • Computed XLogP3 2.9 & TPSA 55.1 Ų confirm oral drug-like space; three rotatable bonds enable vector-based lead expansion. • ≥95% purity with batch-to-batch consistency supports reproducible biochemical assay data. • Available in research-scale quantities (250 mg to 5 g) for immediate shipment, minimizing project downtime.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 19562-50-6
Cat. No. B096582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-ethylphenyl)benzamide
CAS19562-50-6
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18)
InChIKeyBKOXJFYOTZYOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-ethylphenyl)benzamide Overview


2-Amino-N-(2-ethylphenyl)benzamide is a member of the 2-aminobenzanilide class, distinguished by an ortho‑ethyl substituent on the N‑phenyl ring and a free 2‑amino group that serves as a zinc‑binding moiety in histone deacetylase (HDAC) inhibitors [1]. This scaffold has been employed in the design of dual Bcr‑Abl/HDAC inhibitors, where the 2‑ethylphenyl motif contributes to kinase pocket complementarity . Its computed physicochemical profile (XLogP3 = 2.9, TPSA = 55.1 Ų) [2] places it within a favorable range for oral bioavailability and blood‑brain barrier penetration, making it a versatile starting point for lead optimization in epigenetic oncology programs.

1
HDAC inhibitor design scaffold with free 2‑amino zinc-binding moiety
Epigenetic probe and lead optimization programs
2
Ortho‑ethyl N‑aryl substitution for dual Bcr‑Abl/HDAC kinase pocket complementarity
Dual‑target inhibitor design context
3
Computed oral drug‑like space (XLogP3 = 2.9, TPSA = 55.1 Ų)
Fragment‑to‑lead and ADME optimization studies

Why 2-Amino-N-(2-ethylphenyl)benzamide Cannot Be Simply Substituted


In the 2-aminobenzanilide series, small variations in N‑aryl substitution and the presence or absence of the 2‑amino zinc‑binding group produce quantitatively distinct physicochemical and pharmacological profiles that preclude generic interchange. The ortho‑ethyl group in 2-amino-N-(2-ethylphenyl)benzamide confers a computed XLogP3 of 2.9, whereas the para‑ethyl positional isomer exhibits an XLogP3 of 3.7 – a 6.3‑fold difference in partition coefficient that substantially alters membrane permeability and metabolic stability [1]. In contrast, the des‑amino analog N-(2-ethylphenyl)benzamide shows a TPSA of 29.1 Ų versus 55.1 Ų for the target compound, indicating a complete loss of the polar surface area required for HDAC zinc‑chelation and hydrogen‑bond interactions within the catalytic tunnel [2]. Additionally, the 2‑ethyl substitution introduces a third rotatable bond compared to the two rotatable bonds of the unsubstituted 2-amino-N-phenylbenzamide, providing conformational flexibility that can be critical for induced‑fit binding in dual‑target inhibition [3]. These measurable differences mean that substituting the target compound with a close analog risks losing target engagement, altering selectivity, or invalidating established SAR, particularly in programs where the 2‑ethyl group has been specifically optimized for Bcr‑Abl kinase pocket occupancy in dual HDAC‑kinase inhibitors .

Positional Isomer Mismatch
Para‑ethyl isomer exhibits a 6.3‑fold higher computed partition coefficient; lipophilicity‑dependent membrane permeability and metabolic stability may shift significantly.
Isomer‑specific profile review required
Loss of Zinc‑Binding Pharmacophore
Des‑amino analog reduces polar surface area by 89%, removing the 2‑amino group essential for HDAC catalytic zinc chelation. Target engagement in HDAC assays is not expected.
HDAC activity abolished in class‑level SAR
Conformational Flexibility Gap
Unsubstituted phenyl analog has two rotatable bonds versus three for the ortho‑ethyl compound; induced‑fit binding modes optimized for Bcr‑Abl kinase may not transfer directly.
SAR context may not reproduce

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity: 2-Ethyl vs 4-Ethyl Positional Isomer

The ortho-ethyl substitution in 2-amino-N-(2-ethylphenyl)benzamide results in a computed XLogP3 of 2.9, compared to 3.7 for the para-ethyl positional isomer 2-amino-N-(4-ethylphenyl)benzamide [1]. This 0.8 log-unit difference corresponds to a 6.3-fold lower octanol-water partition coefficient for the ortho isomer, indicating lower lipophilicity and potentially reduced non-specific protein binding and improved aqueous solubility relative to the para-substituted analog.

Lipophilicity: 2‑Ethyl vs 4‑Ethyl
Cross‑study comparable
XLogP3 2.9 vs 3.7
6.3‑fold partition coefficient difference
Supports lipophilicity‑dependent selectivity review
Computed by XLogP3 algorithm; metabolic stability context
Lipophilicity Drug-likeness ADME optimization

Zinc-Binding Capacity: 2-Amino vs Des-Amino Analog

The topological polar surface area (TPSA) of 2-amino-N-(2-ethylphenyl)benzamide is 55.1 Ų, nearly double the 29.1 Ų of its des-amino analog N-(2-ethylphenyl)benzamide [1]. The 26 Ų difference is attributable to the 2-amino group, which acts as the essential zinc-chelating moiety in HDAC catalytic site engagement. Without this group, the analog cannot effectively coordinate the catalytic zinc ion, abolishing HDAC inhibitory activity [2].

Zinc‑Binding Capacity
Cross‑study comparable
TPSA 55.1 vs 29.1 Ų
89% greater polar surface area
Confirms HDAC zinc‑chelation pharmacophore
Des‑amino analog lacks essential binding group
Polar surface area Zinc-binding group HDAC inhibitor design

Conformational Flexibility: Ortho-Ethyl vs Unsubstituted Phenyl

2-Amino-N-(2-ethylphenyl)benzamide possesses 3 rotatable bonds, compared to 2 rotatable bonds for the unsubstituted phenyl analog 2-amino-N-phenylbenzamide [1]. The additional rotatable bond arises from the ethyl group on the ortho position, enabling greater conformational sampling of the N-aryl ring which can be exploited for induced-fit binding in dual-target kinase/HDAC inhibitor design .

Conformational Flexibility
Supporting evidence
3 vs 2 rotatable bonds
50% increase in rotatable bond count
May support induced‑fit binding optimization
Dual‑target inhibitor design context
Conformational flexibility Ligand efficiency SAR optimization

HDAC1 Inhibition by the 2-Aminobenzanilide Scaffold

In a comprehensive SAR study, 2-aminobenzanilide derivatives demonstrated IC₅₀ values in the low two-digit nanomolar range against human recombinant HDAC1, outperforming the reference benzamide HDAC inhibitor MS-275 (entinostat) [1]. The 2-aminobenzanilide scaffold, of which 2-amino-N-(2-ethylphenyl)benzamide is a representative member, achieves affinity through bidentate zinc chelation via the 2-amino group and the amide carbonyl, combined with aromatic interactions from the N-aryl substituent that influence isoform selectivity [2]. While direct IC₅₀ data for the title compound in a purified HDAC assay have not yet been published, the class-level potency establishes a strong expectation of sub‑micromolar HDAC1 inhibition and provides a rational basis for its selection as a core scaffold in epigenetic inhibitor libraries.

HDAC1 Inhibition Class SAR
Class‑level inference
Reported nanomolar IC₅₀ range for 2‑aminobenzanilide class
Title compound not individually assayed
Supports scaffold selection; class‑level potency review
Data to verify in purified HDAC1 assay
HDAC inhibition Epigenetic therapeutics Class I HDAC selectivity

Commercial Purity Consistency for Reproducible Studies

Commercially available 2-amino-N-(2-ethylphenyl)benzamide is supplied with a minimum purity specification of ≥95% (HPLC), as documented by multiple independent vendors including AK Scientific and Fluorochem . This purity level is sufficient for direct use in biochemical screening, cellular assays, and medicinal chemistry derivatization without additional purification, reducing lead time from procurement to experimental deployment compared to analogs requiring custom synthesis that may carry variable purity profiles.

Commercial Purity Consistency
Supporting evidence
≥95% HPLC
Multiple vendor specification
Supports direct use in biochemical screening
Source review; batch‑specific COA recommended
Chemical purity Reproducibility Procurement quality control

Application Scenarios for 2-Amino-N-(2-ethylphenyl)benzamide


Class I HDAC SAR with ortho-Substituted N-Aryl Pharmacophore

Researchers optimizing HDAC1/HDAC3 isoform selectivity can employ 2-amino-N-(2-ethylphenyl)benzamide as a scaffold for systematic modification of the N-aryl substituent. The ortho-ethyl group provides a baseline XLogP3 of 2.9, 0.8 log units lower than the para-isomer, enabling exploration of lipophilicity-dependent selectivity without requiring de novo scaffold synthesis [1]. The established class-level HDAC1 potency (two-digit nanomolar IC₅₀) [2] and reliable commercial purity (≥95%) make this compound a practical starting point for focused library synthesis.

Dual Bcr-Abl/HDAC Inhibitors for Imatinib-Resistant CML

The compound has been specifically cited as a building block in the design of novel dual Bcr-Abl/HDAC inhibitors . In this context, the 2-ethylphenyl group contributes to ATP-pocket complementarity in the kinase domain while the 2-aminobenzamide moiety enables HDAC zinc chelation. Its TPSA of 55.1 Ų and moderate lipophilicity balance kinase and epigenetic target engagement, making it a privileged intermediate for hybrid inhibitor synthesis.

Fragment-Based Drug Discovery: Physicochemical Optimization

For fragment-to-lead programs targeting epigenetic or kinase proteins, 2-amino-N-(2-ethylphenyl)benzamide represents a fragment-sized molecule (MW = 240.30) with three rotatable bonds [3] that can be vector-exploited for growing into dual-target lead compounds. Its computed property profile (TPSA = 55.1 Ų, XLogP3 = 2.9) places it within favorable oral drug-like space, and the ortho-ethyl group provides a synthetically accessible handle for further derivatization at the phenyl ring.

Epigenetic Chemical Probe Development for Oncology

Academic and industrial groups requiring a validated zinc-binding benzamide core for HDAC chemical probe development can procure this compound with guaranteed ≥95% purity and use it directly in biochemical assays. The class-level evidence of nanomolar HDAC1 inhibition [2] supports its utility as a control compound or starting scaffold for designing isoform-selective epigenetic probes, particularly where the 2-ethyl substitution may confer distinct cellular permeability relative to other N-aryl analogs.

Application
Selection Property
Validation Focus
Class I HDAC SAR studies
Ortho‑ethyl lipophilicity baseline
Isoform selectivity and lipophilicity‑dependent SAR
Dual Bcr‑Abl/HDAC inhibitor synthesis
Kinase pocket complementarity + zinc‑binding
Target engagement and hybrid inhibitor scaffold optimization
Fragment‑based lead discovery
Fragment‑sized physicochemical profile
Vector exploitation and drug‑like property expansion
Epigenetic probe development
Validated zinc‑binding benzamide core
Cellular permeability and class‑level HDAC engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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